molecular formula C24H25NO2 B11566854 N-[4-(pentyloxy)phenyl]biphenyl-2-carboxamide

N-[4-(pentyloxy)phenyl]biphenyl-2-carboxamide

Cat. No.: B11566854
M. Wt: 359.5 g/mol
InChI Key: KIXOOVRQGBOSCD-UHFFFAOYSA-N
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Description

N-[4-(PENTYLOXY)PHENYL]-[1,1’-BIPHENYL]-2-CARBOXAMIDE is a complex organic compound with a unique structure that includes a biphenyl core substituted with a pentyloxy group and a carboxamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(PENTYLOXY)PHENYL]-[1,1’-BIPHENYL]-2-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the biphenyl core. One common method involves the Suzuki coupling reaction between a boronic acid derivative and a halogenated biphenyl compound. The pentyloxy group can be introduced via etherification using an appropriate alkyl halide and a base. Finally, the carboxamide group is introduced through an amidation reaction using an amine and a carboxylic acid derivative under suitable conditions.

Industrial Production Methods

In an industrial setting, the production of N-[4-(PENTYLOXY)PHENYL]-[1,1’-BIPHENYL]-2-CARBOXAMIDE may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-(PENTYLOXY)PHENYL]-[1,1’-BIPHENYL]-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The pentyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carboxamide group can be reduced to form amines.

    Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as halogens or nitrating agents under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pentyloxy group may yield pentyloxybenzoic acid, while reduction of the carboxamide group may produce the corresponding amine derivative.

Scientific Research Applications

N-[4-(PENTYLOXY)PHENYL]-[1,1’-BIPHENYL]-2-CARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound’s derivatives may have potential as bioactive molecules in drug discovery.

    Medicine: It can be explored for its pharmacological properties and potential therapeutic applications.

    Industry: The compound may be used in the development of advanced materials, such as liquid crystals or polymers.

Mechanism of Action

The mechanism of action of N-[4-(PENTYLOXY)PHENYL]-[1,1’-BIPHENYL]-2-CARBOXAMIDE depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The biphenyl core and functional groups can influence the compound’s binding affinity and specificity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4’-Pentyloxy-[1,1’-biphenyl]-4-ylboronic acid
  • 4-Pentyloxyphenylboronic acid
  • 4’-Pentyloxybiphenyl-4-boronic acid

Uniqueness

N-[4-(PENTYLOXY)PHENYL]-[1,1’-BIPHENYL]-2-CARBOXAMIDE is unique due to its specific combination of functional groups and structural features. The presence of both the pentyloxy group and the carboxamide group on the biphenyl core provides distinct chemical and physical properties, making it suitable for specialized applications in various fields.

Properties

Molecular Formula

C24H25NO2

Molecular Weight

359.5 g/mol

IUPAC Name

N-(4-pentoxyphenyl)-2-phenylbenzamide

InChI

InChI=1S/C24H25NO2/c1-2-3-9-18-27-21-16-14-20(15-17-21)25-24(26)23-13-8-7-12-22(23)19-10-5-4-6-11-19/h4-8,10-17H,2-3,9,18H2,1H3,(H,25,26)

InChI Key

KIXOOVRQGBOSCD-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C3=CC=CC=C3

Origin of Product

United States

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